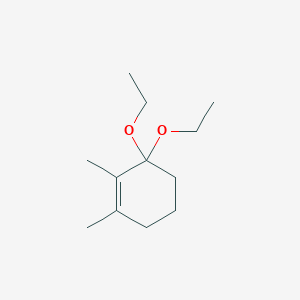
3-(Ethyldisulfanyl)-2,5-dimethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethyldisulfanyl)-2,5-dimethylfuran: is an organic compound characterized by the presence of a furan ring substituted with ethyldisulfanyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethyldisulfanyl)-2,5-dimethylfuran typically involves the introduction of the ethyldisulfanyl group to a pre-formed 2,5-dimethylfuran ring. One common method involves the reaction of 2,5-dimethylfuran with ethyl disulfide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Ethyldisulfanyl)-2,5-dimethylfuran can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the disulfide bond, converting it to thiols.
Substitution: The furan ring can participate in electrophilic substitution reactions, where the ethyldisulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(Ethyldisulfanyl)-2,5-dimethylfuran is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing functional groups on biological activity and interactions with biomolecules.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethyldisulfanyl)-2,5-dimethylfuran involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can include the formation of disulfide bonds with thiol groups in proteins, leading to changes in protein structure and function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
2,5-Dimethylfuran: Lacks the ethyldisulfanyl group, making it less reactive in sulfur-specific reactions.
3-(Methylthio)-2,5-dimethylfuran: Contains a methylthio group instead of an ethyldisulfanyl group, leading to different reactivity and applications.
3-(Ethyldisulfanyl)furan: Lacks the dimethyl groups, affecting its steric and electronic properties.
Uniqueness: 3-(Ethyldisulfanyl)-2,5-dimethylfuran is unique due to the combination of the ethyldisulfanyl group and the dimethyl-substituted furan ring
Properties
CAS No. |
61197-08-8 |
|---|---|
Molecular Formula |
C8H12OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-(ethyldisulfanyl)-2,5-dimethylfuran |
InChI |
InChI=1S/C8H12OS2/c1-4-10-11-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |
InChI Key |
VDQMSELJWKRAKA-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC1=C(OC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol](/img/structure/B14578655.png)
![N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine](/img/structure/B14578665.png)
![8-[(2,2-Diethoxyethyl)sulfanyl]-9-oxonon-5-enenitrile](/img/structure/B14578683.png)




